3,5-Dibromo-4-chloroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

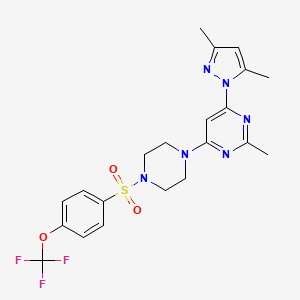

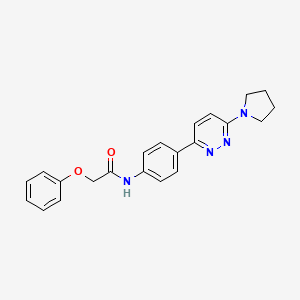

“3,5-Dibromo-4-chloroaniline” is an organic compound with the molecular formula C6H4Br2ClN . It has a molecular weight of 285.36 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group .

Physical And Chemical Properties Analysis

“this compound” has a predicted density of 2.097±0.06 g/cm3 and a predicted boiling point of 345.3±37.0 °C .

Aplicaciones Científicas De Investigación

Bioremediation Potential

3,5-Dibromo-4-chloroaniline and similar chloroaniline compounds have been studied for their potential in bioremediation, particularly in polluted aquifers. These compounds can undergo biological dehalogenation under methanogenic conditions, with microorganisms catalyzing the sequential replacement of halogens with protons. This process is significant for suggesting new bioremediation methods for environments contaminated with chloroanilines (Kuhn & Suflita, 1989).

Environmental and Health Monitoring

Studies have been conducted to understand the presence and impact of chloroanilines like 3,5-Dichloroaniline in the environment and human health. For instance, the determination of dichloroanilines in human urine has been performed to assess exposure from pesticides and other sources, highlighting the need for monitoring these compounds in public health contexts (Turci et al., 2006).

Soil and Sediment Interaction

Research into the interaction of chloroanilines with soil and sediment has been significant. Studies have focused on characterizing bacteria that can degrade chloroanilines in these environments. For example, bacteria capable of degrading 3,4-Dichloroaniline have been isolated from seaside sediment, highlighting the role of natural bioremediation in environmental management (Kang & Kim, 2007).

Chemical Synthesis and Reactions

Chloroanilines are used in chemical synthesis, leading to the formation of various compounds. Studies have examined the formation of brominated anilinium cations from chloroanilines, contributing to the understanding of redox processes and the synthesis of novel compounds (Willett, 2001).

Industrial and Agricultural Applications

Chloroanilines, including this compound, are intermediate products in the synthesis of herbicides, dyes, and pharmaceuticals. Their degradation products, such as 3,4-dichloroaniline, are the focus of studies investigating the degradation of herbicides and the potential pollution caused by these compounds (Brunsbach & Reineke, 1993).

Mecanismo De Acción

Target of Action

This compound is primarily used for research purposes .

Mode of Action

It is known that aniline derivatives can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination .

Biochemical Pathways

A new oxidative decarboxylation pathway for 3,5-Dibromo-4-chloroaniline catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .

Pharmacokinetics

As a research compound, it is typically stored at ambient temperature .

Análisis Bioquímico

Biochemical Properties

It is known that halogenated anilines can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and properties of the compound

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

3,5-dibromo-4-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCDJFRZFSHTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2382410.png)

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)

![Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2382418.png)

![3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2382420.png)

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)